molecular formula C12H13N3O B1622893 2,8-Dimethylquinoline-4-carbohydrazide CAS No. 590376-58-2

2,8-Dimethylquinoline-4-carbohydrazide

Cat. No.: B1622893
CAS No.: 590376-58-2
M. Wt: 215.25 g/mol
InChI Key: HWYAJANQOLSDLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylquinoline-4-carbohydrazide typically involves the reaction of 2,8-dimethylquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrazide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethylquinoline-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hydrazide derivative makes it versatile in various chemical reactions and applications .

Properties

IUPAC Name

2,8-dimethylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-4-3-5-9-10(12(16)15-13)6-8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYAJANQOLSDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403613
Record name 2,8-dimethylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-58-2
Record name 2,8-dimethylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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